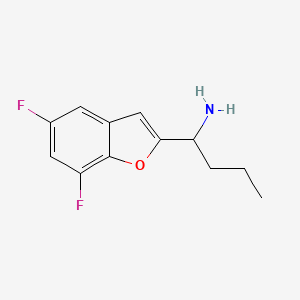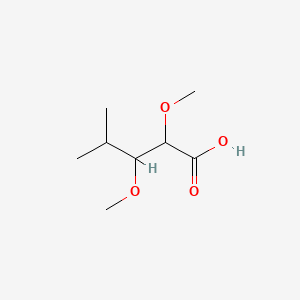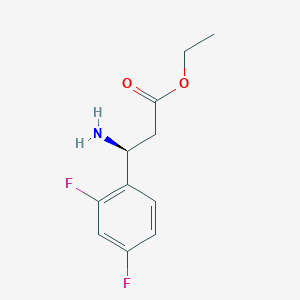
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-bromo-3-(2,4-difluorophenyl)propanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 50-100°C, to facilitate the substitution of the bromine atom with the amino group.
Industrial Production Methods
In an industrial setting, the production of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate may involve large-scale batch or continuous flow processes. The starting materials are often sourced in bulk, and the reaction conditions are optimized for maximum yield and purity. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including peptides and heterocycles.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amino group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom, which may affect its reactivity and interactions compared to the difluorophenyl derivative.
Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate: The presence of chlorine atoms instead of fluorine can lead to variations in the compound’s chemical behavior and biological activity.
Uniqueness
Ethyl (s)-3-amino-3-(2,4-difluorophenyl)propanoate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1 |
InChI Key |
VNSICQFDYLZXLG-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



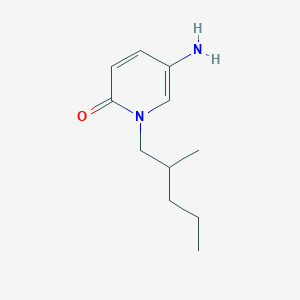

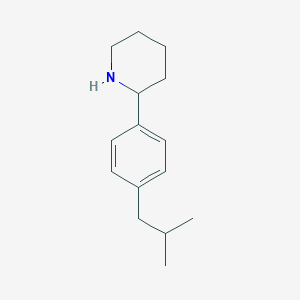

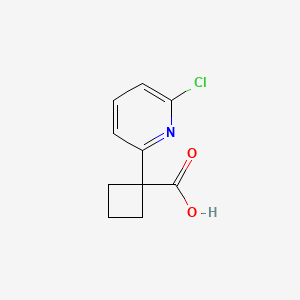

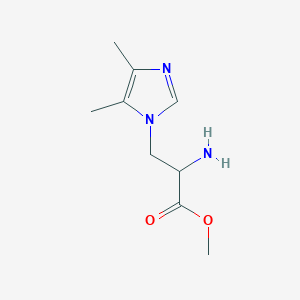
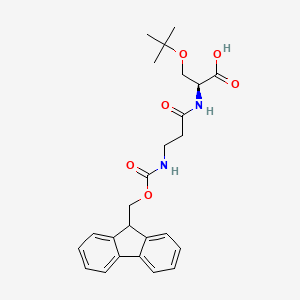


![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
